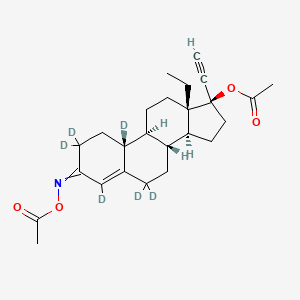

10,11-Dihydro-10-hydroxycarbazepine-D4

Vue d'ensemble

Description

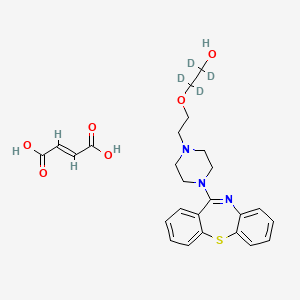

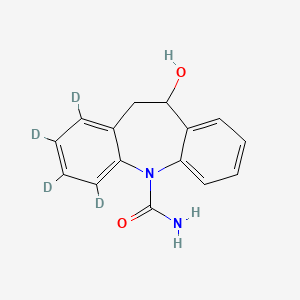

Licarbazepine-D4: is a deuterated metabolite of oxcarbazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of oxcarbazepine . It is characterized by the presence of deuterium atoms, which makes it a stable isotope-labeled compound, useful for various analytical applications .

Applications De Recherche Scientifique

Licarbazepine-D4 has several scientific research applications:

Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of oxcarbazepine.

Medicine: Utilized in clinical research to monitor drug levels in patients and to study drug interactions.

Industry: Applied in the development of new anticonvulsant drugs and in quality control processes for pharmaceutical manufacturing

Mécanisme D'action

Target of Action

Licarbazepine-D4, also known as 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major), primarily targets the voltage-gated sodium channels (VGSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

Licarbazepine-D4 exerts its pharmacological effect by binding to and stabilizing the inactivated state of the VGSC . This prevents the channel from reverting back to the resting form, which would then be susceptible to a depolarization and subsequent repetitive neuronal firing . This mechanism of action is thought to be shared by several other antiepileptic drugs, such as phenytoin and lamotrigine .

Biochemical Pathways

The primary biochemical pathway affected by Licarbazepine-D4 is the neuronal signaling pathway mediated by VGSC . By inhibiting these channels, Licarbazepine-D4 can reduce the excitability of neurons, thereby preventing the abnormal electrical activity that characterizes seizures .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can be influenced by deuteration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The molecular and cellular effects of Licarbazepine-D4’s action primarily involve the reduction of neuronal excitability . By blocking VGSC, Licarbazepine-D4 prevents the generation and propagation of action potentials in neurons . This results in an overall decrease in neuronal activity, which can help to prevent the occurrence of seizures .

Action Environment

It’s known that factors such as diet, lifestyle, and the presence of other medications can influence the pharmacokinetics and pharmacodynamics of a drug

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Licarbazepine-D4 typically involves the reduction of oxcarbazepine. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in a mixture of methanol and water at room temperature, followed by heating at 45°C for one hour . The product is then isolated by filtration and washing with water, yielding a pale yellow solid .

Industrial Production Methods: While specific industrial production methods for Licarbazepine-D4 are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is essential for its application as a stable isotope-labeled compound .

Analyse Des Réactions Chimiques

Types of Reactions: Licarbazepine-D4 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: Further reduction can lead to the formation of dihydro derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

Oxidation: Formation of 10,11-dihydro-10-oxo-carbamazepine.

Reduction: Formation of fully reduced carbamazepine derivatives.

Substitution: Formation of halogenated carbamazepine derivatives.

Comparaison Avec Des Composés Similaires

Oxcarbazepine: The parent compound from which Licarbazepine-D4 is derived.

Carbamazepine: Another anticonvulsant with a similar structure but different metabolic profile.

Eslicarbazepine: A related compound that is also a metabolite of oxcarbazepine and has similar pharmacological effects.

Uniqueness: Licarbazepine-D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and in the development of new therapeutic agents .

Propriétés

IUPAC Name |

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661926 | |

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-39-4 | |

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Norgestimate-[d6]](/img/structure/B602511.png)